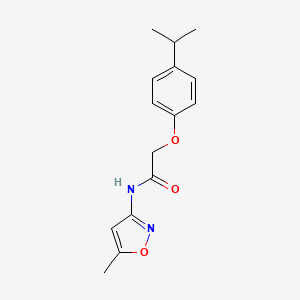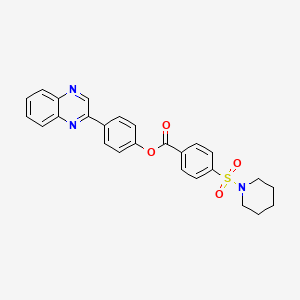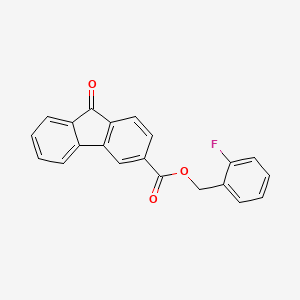![molecular formula C19H13ClO5 B3505637 4-[(4-chlorophenoxy)carbonyl]benzyl 2-furoate](/img/structure/B3505637.png)
4-[(4-chlorophenoxy)carbonyl]benzyl 2-furoate
Vue d'ensemble
Description
4-[(4-chlorophenoxy)carbonyl]benzyl 2-furoate is a chemical compound that is widely used in scientific research. It is a furoate ester derivative of benzyl chlorophenoxyacetate and is also known as furoylbenzylchlorophenoxyacetate. This compound has gained attention due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
The exact mechanism of action of 4-[(4-chlorophenoxy)carbonyl]benzyl 2-furoate is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, pain perception, and fever. Therefore, inhibition of COX-2 activity can lead to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
4-[(4-chlorophenoxy)carbonyl]benzyl 2-furoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are known to play a crucial role in the inflammatory response. This compound has also been found to reduce the expression of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to have antioxidant properties and can protect cells from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[(4-chlorophenoxy)carbonyl]benzyl 2-furoate in lab experiments is its potent anti-inflammatory and analgesic activities. This compound can be used as a positive control in various assays that measure inflammation and pain. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound at the appropriate concentration and to perform toxicity tests before using it in experiments.
Orientations Futures
There are several future directions for the research on 4-[(4-chlorophenoxy)carbonyl]benzyl 2-furoate. One of the areas of interest is the development of novel compounds based on this compound with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanism of action of this compound and its potential targets. Additionally, the use of this compound in combination with other drugs for the treatment of various diseases such as cancer and inflammation is an area of active research.
Applications De Recherche Scientifique
4-[(4-chlorophenoxy)carbonyl]benzyl 2-furoate has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities in animal models. This compound has also been found to have antitumor and anticancer effects on various cancer cell lines. Additionally, it has been used as a building block for the synthesis of novel compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
[4-(4-chlorophenoxy)carbonylphenyl]methyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO5/c20-15-7-9-16(10-8-15)25-18(21)14-5-3-13(4-6-14)12-24-19(22)17-2-1-11-23-17/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMDUFYJBJVMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-bromophenyl)acetamide](/img/structure/B3505556.png)

![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B3505561.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-difluorophenyl)acetamide](/img/structure/B3505577.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3505584.png)
methanone](/img/structure/B3505594.png)
![isopropyl 4-chloro-3-{[({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3505599.png)
![4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3505605.png)


![N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3505628.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B3505630.png)
![N-(3-bromophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3505634.png)